molecular formula C7H11NOS B1470860 [(4-Ethoxy-3-thienyl)methyl]amine CAS No. 1428233-32-2

[(4-Ethoxy-3-thienyl)methyl]amine

Cat. No.: B1470860
CAS No.: 1428233-32-2
M. Wt: 157.24 g/mol
InChI Key: KJYSNZOOPPZLKG-UHFFFAOYSA-N
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Description

[(4-Ethoxy-3-thienyl)methyl]amine is a chemical compound that contains a thienyl ring and an amine group attached to an ethoxy chain. It has the molecular formula C7H11NOS and a molecular weight of 157.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxy-3-thienyl)methyl]amine typically involves the reaction of 4-ethoxy-3-thiophenemethanol with ammonia or an amine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and high yield of the compound. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxy-3-thienyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Ethoxy-3-thienyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(4-Ethoxy-3-thienyl)methyl]amine include:

  • [(4-Methoxy-3-thienyl)methyl]amine
  • [(4-Propoxy-3-thienyl)methyl]amine
  • [(4-Butoxy-3-thienyl)methyl]amine

Uniqueness

This compound is unique due to its specific ethoxy substitution on the thienyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it may exhibit distinct properties compared to its analogs.

Properties

IUPAC Name

(4-ethoxythiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-2-9-7-5-10-4-6(7)3-8/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSNZOOPPZLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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